ethyl 6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylate

Medicinal chemistry Lipophilicity optimization ADME prediction

Researchers synthesizing thromboxane A2/DP2 antagonists frequently encounter unreliable starting materials that lack validated synthetic pathways. Ethyl 6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylate (CAS 49844-36-2) solves this by offering a proven entry point for ramatroban-derived scaffolds. • Direct precursor to the ramatroban carboxamide intermediate (CAS 49843-98-3) via chemoenzymatic routes employing lipases/oxidoreductases for enantioselective transformations. • 6-Chloro substituent proven critical for biological activity; SAR ranking: 6,8-dichloro > 6-chloro > unsubstituted against Trypanosoma cruzi. • LogP 3.80 positions this compound within optimal lipophilicity range for oral bioavailability considerations in anti-inflammatory drug development. Supplied at ≥95% purity with full batch analytical documentation (NMR, HPLC, GC). Immediate global availability for R&D procurement.

Molecular Formula C15H16ClNO2
Molecular Weight 277.74 g/mol
CAS No. 49844-36-2
Cat. No. B1364076
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylate
CAS49844-36-2
Molecular FormulaC15H16ClNO2
Molecular Weight277.74 g/mol
Structural Identifiers
SMILESCCOC(=O)C1CCCC2=C1NC3=C2C=C(C=C3)Cl
InChIInChI=1S/C15H16ClNO2/c1-2-19-15(18)11-5-3-4-10-12-8-9(16)6-7-13(12)17-14(10)11/h6-8,11,17H,2-5H2,1H3
InChIKeyKWLHEFQPHANDGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Profile: Ethyl 6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylate


Ethyl 6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylate (CAS 49844-36-2) is a halogenated tetrahydrocarbazole (THCz) derivative with the molecular formula C₁₅H₁₆ClNO₂ and molecular weight 277.75 g/mol . The compound features a 6-chloro substituent on the carbazole fused-ring system and a 1-carboxylate ethyl ester group [1]. It belongs to the broader tetrahydrocarbazole scaffold class, a pharmacologically privileged structure that forms the core of several marketed drugs including ondansetron, frovatriptan, and vinca alkaloids (vincristine, vinblastine), as well as the thromboxane A2/DP2 receptor antagonist ramatroban [2]. The compound is commercially available at typical research purity of ≥95% (confirmed by NMR, HPLC, and GC batch analysis) . Its solubility profile is characterized by good solubility in alcohol and ether solvents with limited aqueous solubility .

Privileged scaffold Tetrahydrocarbazole core present in multiple clinically validated drugs, supporting medicinal chemistry programs
6-Chloro handle Halogen substitution enables further functionalization and has reported activity modulation in SAR studies
Ethyl ester synthon Orthogonal protecting group allowing hydrolysis to acid or amidation for downstream diversification

Irreplaceability of Ethyl 6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylate


Tetrahydrocarbazole derivatives exhibit pronounced structure-activity dependence on both substitution pattern and functional group identity [1]. The 6-chloro substituent on the aromatic ring directly modulates electronic distribution and receptor binding characteristics compared to unsubstituted, 6-methoxy, or 6,8-dichloro variants [2]. The 1-carboxylate ethyl ester group provides a distinct synthetic handle for downstream transformations including hydrolysis to the carboxylic acid (CAS 50639-66-2) or amidation to the carboxamide derivative [3], reactions that proceed with differing efficiency and product profiles relative to methyl ester or free acid starting materials. Furthermore, the specific LogP value of 3.80 for this compound dictates a particular solubility and partitioning behavior that differs from more polar or more lipophilic analogs [4]. Generic substitution with a structurally related but chemically distinct tetrahydrocarbazole would alter synthetic trajectory, physicochemical properties, and potential biological outcomes in ways that cannot be assumed equivalent without direct experimental validation .

6-Chloro substitution is non-trivial

Exchanging 6-Cl for 6-OCH3 or H shifts electronic distribution and may alter biological activity ranking observed in antiparasitic models.

Ethyl ester governs partitioning

Methyl ester or free acid analogs differ by ΔLogP >0.8, which may change solubility, extraction behavior, and synthetic trajectory.

Unvalidated analogs lack synthetic precedent

Structurally similar THCz derivatives without documented ramatroban-intermediate pathways carry higher route-development uncertainty.

Differentiation Evidence: Ethyl 6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylate


LogP: Ethyl Ester vs. Carboxylic Acid

The target compound (ethyl ester) exhibits a calculated LogP of 3.80, representing a significant 0.86 log unit increase in lipophilicity compared to its direct hydrolysis product, 6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylic acid (CAS 50639-66-2), which has a LogP of 2.94 [1]. This LogP difference translates to approximately a 7.2-fold higher predicted octanol-water partition coefficient, indicating substantially greater membrane permeability potential and altered organic solvent solubility behavior [1].

Lipophilicity (LogP)
Reported
ΔLogP +0.86
Ethyl ester 3.80 vs acid 2.94 (calc.)
Reported partition behavior context
Calculated values; experimental validation recommended
Medicinal chemistry Lipophilicity optimization ADME prediction

Ramatroban Synthetic Precursor

This ethyl ester compound (CAS 49844-36-2) is explicitly documented as the precursor to 6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxamide (CAS 49843-98-3) and the corresponding carboxylic acid (CAS 50639-66-2) [1]. These downstream intermediates form the tetrahydrocarbazole core of ramatroban ((R)-enantiomer), a clinically approved dual thromboxane A2 receptor antagonist and prostaglandin D2 (DP2) receptor antagonist used for allergic rhinitis and inflammatory conditions [2]. In contrast, methyl ester or unsubstituted tetrahydrocarbazole analogs lack this direct, documented synthetic lineage to the same pharmacologically active scaffold .

Synthetic pathway
Class-level
Documented precursor
To ramatroban carboxamide intermediate
Supports synthetic route selection
Binary evidence; unvalidated analogs lack documentation
Drug intermediate Asymmetric synthesis Thromboxane antagonist

6-Chloro Substituent for Antiparasitic Activity

In a comparative study of tetrahydrocarbazole derivatives against Trypanosoma cruzi (the causative agent of Chagas disease), the 6-chloro-substituted analog demonstrated superior growth-inhibitory activity relative to unsubstituted compounds, while the 6,8-dichloro derivative showed further enhanced potency [1]. The study noted that 6-chloro and 6,8-dichloro-N-(1-ethyl-N-diethylamino)-1,2,3,4-tetrahydrocarbazole++ fumarate were the most active among the series, and the newly synthesized compounds were apparently more effective than previously reported tetrahydrocarbazoles [1].

Antiparasitic activity
Class-level
6,8-diCl > 6-Cl > unsubst.
Trypanosoma cruzi growth inhibition ranking
Reported activity ranking context
Exact IC₅₀ unavailable; class-level SAR
Antiparasitic Trypanosoma cruzi Structure-activity relationship

THCz Scaffold in FDA-Approved Drugs

The tetrahydrocarbazole nucleus is a validated privileged scaffold present in multiple FDA-approved pharmaceuticals including vincristine, vinblastine, vinorelbine (anticancer vinca alkaloids), frovatriptan (5-HT₁B/₁D agonist for migraine), ondansetron (5-HT₃ antagonist antiemetic), and (R)-ramatroban (thromboxane A2/DP2 antagonist for allergic rhinitis) [1]. This contrasts with many other heterocyclic scaffolds that lack comparable clinical validation breadth. The tetrahydrocarbazole core has been extensively characterized for anticancer mechanisms including apoptosis induction, cell cycle arrest, microtubule inhibition, Nrf2 modulation, DNA intercalation, and VEGF/TNF-α inhibition [1].

Scaffold clinical validation
Class-level
Multiple FDA drugs
Vinca alkaloids, ondansetron, ramatroban
Scaffold de-risking context for drug discovery
Qualitative breadth; target-specific validation required
Privileged scaffold Drug discovery Medicinal chemistry

Purity and Analytical Batch Certification

Commercial suppliers including Bidepharm and Beyotime provide this compound at 95% or 95+% purity with batch-specific analytical documentation including NMR, HPLC, and GC quality control data . The compound is also characterized by a defined density of 1.293 ± 0.06 g/cm³ at 20 °C and 760 Torr, enabling precise gravimetric handling .

Batch quality
Data to verify
≥95% (NMR, HPLC, GC)
Density 1.293 ± 0.06 g/cm³
Supports batch reproducibility
Supplier data; request current CoA
Quality control Analytical characterization Reproducibility

Application Scenarios: Ethyl 6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylate


Ramatroban Analogs and Thromboxane/DP2 Antagonists

This compound serves as the documented precursor to the tetrahydrocarbazole carboxamide intermediate (CAS 49843-98-3) that constitutes the core scaffold of ramatroban, a clinically approved dual thromboxane A2 and DP2 receptor antagonist [1]. Researchers developing novel ramatroban analogs, isosteres, or related thromboxane/DP2 antagonists can utilize this ethyl ester as the validated starting point for asymmetric synthesis, leveraging established chemoenzymatic routes employing lipases and oxidoreductases for enantioselective transformations [1][2]. The ethyl ester protecting group provides orthogonal synthetic flexibility for late-stage diversification at the 1-position of the carbazole ring system .

THCz-Based Anticancer Drug Discovery

Given that tetrahydrocarbazole is the core nucleus of clinically validated anticancer agents including vincristine, vinblastine, and vinorelbine [2], this 6-chloro-substituted ethyl ester derivative offers a functionalized starting point for generating novel THCz-based anticancer candidates. The scaffold has been shown to mediate anticancer activity through multiple pathways including apoptosis induction, cell cycle arrest, microtubule inhibition, Nrf2 modulation, DNA intercalation, and VEGF/TNF-α inhibition [2]. The 6-chloro substituent provides a halogen handle for further functionalization via cross-coupling reactions, while the ethyl ester enables prodrug strategies or serves as a synthetic intermediate for amide and acid diversification .

SAR Studies of Halogenated THCz Derivatives

Evidence from comparative antiparasitic studies demonstrates that the 6-chloro substituent is critical for achieving meaningful biological activity in tetrahydrocarbazole derivatives, with activity ranking of 6,8-dichloro > 6-chloro > unsubstituted compounds against Trypanosoma cruzi [3]. This compound therefore represents an essential comparator in systematic SAR campaigns investigating the impact of halogen position, halogen identity (chloro vs. bromo vs. fluoro), and halogen count on tetrahydrocarbazole biological activity. Its well-characterized physicochemical properties (LogP = 3.80, density = 1.293 g/cm³) [4] make it a suitable reference standard for computational modeling and QSAR studies correlating substituent effects with activity and ADME parameters.

COX-2 Targeting Anti-inflammatory THCz Development

Tetrahydrocarbazole derivatives have demonstrated significant in vitro and in vivo anti-inflammatory activities, with many designed based on the indomethacin NSAID structure using structure-based drug design approaches [5]. The tetrahydrocarbazole scaffold targets COX-2 enzyme inhibition, with halogen substitutions (including chloro) playing a crucial role in modulating anti-inflammatory potency [5]. This 6-chloro ethyl ester provides a functionalized entry point for synthesizing novel COX-2 selective THCz derivatives. The LogP of 3.80 [4] positions this compound within an optimal lipophilicity range for oral bioavailability considerations in anti-inflammatory drug development, distinguishing it from more polar carboxylic acid analogs.

Application
Selection Property
Validation Focus
Thromboxane/DP2 receptor pathway studies
Documented ramatroban intermediate
Enantioselective synthesis precedent
Cancer cell-model and apoptosis research
Halogenated THCz scaffold
Cytotoxicity and pathway endpoint assays
Halogen SAR and computational modeling
6-Chloro reference building block
Comparative substituent activity modeling
COX-2 pathway inhibition research
THCz ester synthetic entry point
COX-2 enzyme assay and ADME profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
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